(R)-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride
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Overview
Description
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with two 3,5-dichlorophenyl groups and a hydroxymethyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine derivatives. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar dichlorophenyl groups but a different core structure.
3,5-Dichlorobenzamide derivatives: Compounds with similar dichlorophenyl groups but different functional groups and applications.
Uniqueness
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is unique due to its specific combination of a pyrrolidine ring with dichlorophenyl groups and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H16Cl5NO |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
bis(3,5-dichlorophenyl)-pyrrolidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C17H15Cl4NO.ClH/c18-12-4-10(5-13(19)8-12)17(23,16-2-1-3-22-16)11-6-14(20)9-15(21)7-11;/h4-9,16,22-23H,1-3H2;1H |
InChI Key |
SXTLKLWHSJRNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl |
Origin of Product |
United States |
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